molecular formula C10H15N3O B1510561 (3-Morpholinopyridin-2-yl)methanamine CAS No. 780802-31-5

(3-Morpholinopyridin-2-yl)methanamine

Cat. No.: B1510561
CAS No.: 780802-31-5
M. Wt: 193.25 g/mol
InChI Key: DFDKOJBQAIMQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Morpholinopyridin-2-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a pyridine core substituted with both a morpholine ring and a reactive aminomethyl group, makes it a valuable intermediate for researchers designing novel therapeutic agents. This compound is part of a class of substituted pyridines that are frequently employed in the exploration of new antibacterial treatments. For instance, closely related morpholinopyridine scaffolds have been utilized in the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are investigated as novel antibiotics targeting Gram-positive bacteria, with some analogs showing activity comparable to linezolid . Furthermore, similar structural motifs appear in research for treating neglected tropical diseases. Pyrazolo[1,5-a]pyrimidin-7-amines incorporating a pyridylmethylamine side chain have been explored as potential inhibitors of Mycobacterium tuberculosis . The morpholine and pyridine components are also found in advanced compounds investigated as TRPV4 antagonists for pain treatment, highlighting the utility of this chemotype in diverse therapeutic areas . The primary value of this compound lies in its functional groups, which provide handles for further chemical elaboration. The primary amine can undergo reactions such as acylation, sulfonylation, or reductive amination to attach diverse pharmacophores. This allows medicinal chemists to fine-tune the properties of lead compounds, exploring structure-activity relationships to optimize potency, selectivity, and pharmacokinetic profiles. As with any research chemical, proper handling procedures should be followed. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

780802-31-5

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

(3-morpholin-4-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H15N3O/c11-8-9-10(2-1-3-12-9)13-4-6-14-7-5-13/h1-3H,4-8,11H2

InChI Key

DFDKOJBQAIMQAJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(N=CC=C2)CN

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyridine ring significantly influence physicochemical properties. Key analogs include:

Table 1: Structural Comparison of Pyridin-2-yl Methanamine Derivatives

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Notable Features
(3-Morpholinopyridin-2-yl)methanamine C₁₀H₁₅N₃O 3-Morpholino 193.25 High polarity (morpholine oxygen)
(3-Methylpyridin-2-yl)methanamine•HCl C₇H₁₁ClN₂ 3-Methyl 170.63 Compact, lipophilic
[3-(Trifluoromethyl)pyridin-2-yl]methanamine C₇H₇F₃N₂ 3-Trifluoromethyl 176.14 Enhanced lipophilicity (CF₃ group)
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine C₈H₁₃N₂OP 2-Dimethylphosphoryl 200.18 Phosphoryl group for kinase binding
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanamine C₁₁H₁₈N₂O₂ 4-(3-Methoxypropoxy), 3-Methyl 210.27 Extended solubility (ether chain)
Key Observations:
  • Polarity : The morpholine and methoxypropoxy substituents improve aqueous solubility due to oxygen-rich groups, whereas trifluoromethyl and methyl groups increase lipophilicity .
  • Reactivity: Methanamine (-CH₂NH₂) at the 2-position is a common site for conjugation, e.g., in forming amides or Schiff bases, as seen in adenosine receptor ligand synthesis .
Adenosine Receptor Targeting:

Compounds like 4-heterocyclic aryl-substituted aminodicyanopyridines () highlight the role of pyridine derivatives in adenosine receptor modulation.

Kinase Inhibition:

The dimethylphosphoryl group in [2-(dimethylphosphoryl)pyridin-3-yl]methanamine () is structurally analogous to ATP-binding kinase inhibitors, implying that phosphorylated pyridine derivatives could serve as kinase-targeting scaffolds .

Preparation Methods

Synthesis via Reduction of Nitro-Substituted Pyridinyl Morpholine Precursors

A common and efficient route to (3-Morpholinopyridin-2-yl)methanamine involves the catalytic hydrogenation of nitro-substituted morpholinopyridine intermediates.

Procedure Overview:

  • Starting Material: 4-(3-Nitropyridin-2-yl)morpholine or analogous nitro-substituted morpholinopyridines.
  • Catalyst: 10% palladium on activated carbon.
  • Solvent: Methanol or ethyl acetate.
  • Conditions: Hydrogen atmosphere at room temperature or mild heating (e.g., 20°C), typically for 3 to 10 hours.
  • Workup: Removal of solvent under reduced pressure, aqueous extraction, drying over anhydrous sodium sulfate, filtration, and purification by silica gel column chromatography.

Example Data:

Step Reagents & Conditions Yield (%) Product Description
1 4-(3-Nitropyridin-2-yl)morpholine + Pd/C (10%) + H2 in MeOH at 20°C for 10 h 90.1 2-morpholinopyridine-3-amine, gray solid
2 4-(5-Nitro-pyridin-2-yl)-morpholine + Pd/C (10%) + H2 at 50 psi, room temp, 3 h ~100 6-morpholin-4-yl-pyridin-3-ylamine, light red solid

This method is favored for its high yield and mild conditions, allowing selective reduction of the nitro group to an amine without affecting other functional groups.

Nucleophilic Aromatic Substitution (SNAr) of Chloro-Substituted Pyridines with Morpholine

Another preparative strategy involves the nucleophilic displacement of a chlorine atom on a chloropyridine ring by morpholine, forming the morpholinopyridine intermediate.

Key Points:

Example:

  • 2-chloro-5-nitropyridine (5 g, 31 mmol) reacted with morpholine (13 mL, 155 mmol) and triethylamine (10 mL) in DCM at room temperature for 3 hours yielded 4-(5-nitro-pyridin-2-yl)-morpholine in quantitative yield.
  • Subsequent catalytic hydrogenation converted this intermediate to the target amine.

Coupling Reactions Involving this compound

In some synthetic schemes, this compound is prepared or utilized as an intermediate in coupling reactions, such as amide bond formation or nucleophilic aromatic substitution with acid chlorides or other electrophiles.

General Procedure:

  • Dissolve this compound in anhydrous dichloromethane.
  • Cool to low temperature (e.g., −78 °C).
  • Add acid chloride dropwise.
  • Stir for 30 minutes at low temperature, then warm to room temperature and stir overnight.
  • Purify by column chromatography.

This method is often used to derivatize the amine for further biological evaluation or to construct more complex molecules.

Alternative Synthetic Routes and Advanced Modifications

  • Carbamate and Oxazolidinone Intermediates: Some synthetic routes involve hydrogenation of nitro precursors followed by carbamate formation and further cyclization to oxazolidinone derivatives, which can be modified to yield morpholinopyridinyl amines.
  • Suzuki–Miyaura Coupling: For more complex derivatives, morpholinopyridinyl amines can be synthesized via palladium-catalyzed cross-coupling reactions starting from halogenated precursors.

These advanced methods are typically applied in medicinal chemistry for structural diversification rather than the initial preparation of the parent amine.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes
1 4-(3-Nitropyridin-2-yl)morpholine Pd/C (10%), H2, MeOH, 20°C, 10 h 90.1 Direct catalytic hydrogenation
2 2-chloro-5-nitropyridine + morpholine Triethylamine, DCM, RT, 3 h; then Pd/C hydrogenation ~100 SNAr followed by reduction
3 This compound Acid chloride, DCM, −78°C to RT, overnight 41–90 Amide coupling and derivatization
4 Nitro precursors → carbamate intermediates Pd-C/HCOONH4 hydrogenation, carbobenzoxy chloride, THF Variable For advanced derivatives

Detailed Research Findings

  • Catalytic hydrogenation using 10% Pd/C is a robust and reproducible method for reducing nitro groups on morpholinopyridine substrates to the corresponding amines with high yield and purity.
  • The SNAr reaction between chloro-pyridines and morpholine is efficient under mild conditions, enabling the introduction of the morpholine moiety prior to reduction.
  • The amine product is versatile for further functionalization, including acylation with acid chlorides, which is conducted at low temperatures to control selectivity and yield.
  • Advanced synthetic routes incorporate carbamate and oxazolidinone intermediates for the generation of biologically active derivatives, demonstrating the compound's utility in medicinal chemistry.
  • Purification techniques commonly involve silica gel column chromatography and preparative HPLC to achieve high purity (>95%) suitable for biological assays.

Q & A

Q. How can researchers mitigate off-target effects in cellular studies?

  • Methodological Answer : Employ CRISPR-generated knockout cell lines to confirm target specificity. Use concentration-response curves (IC₅₀) and counter-screens against unrelated targets (e.g., cytochrome P450 isoforms). Thermal proteome profiling (TPP) identifies off-target interactions by monitoring protein denaturation shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.